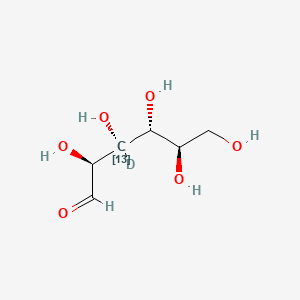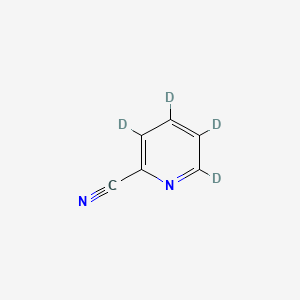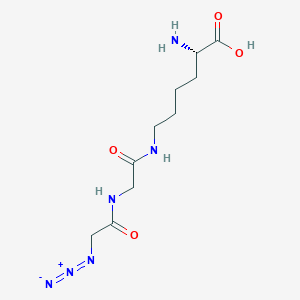![molecular formula C20H35N3O13 B12391817 O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose. It is a significant component in various biological systems, including the bacterial cell wall, where it forms part of the peptidoglycan layer, and in the exoskeletons of arthropods like insects and crustaceans . It also plays a crucial role in the formation of hyaluronan when polymerized with glucuronic acid .
准备方法
Synthetic Routes and Reaction Conditions: N-Acetylglucosamine can be synthesized through various methods, including chemical, enzymatic, and biotransformation processes. One common chemical method involves the hydrolysis of chitin, a polymer of N-acetylglucosamine, using acids or enzymes . Enzymatic methods often use chitinases and glucosaminidases to break down chitin into N-acetylglucosamine . Biotransformation methods involve genetically modified microorganisms that convert glucose into N-acetylglucosamine .
Industrial Production Methods: Industrial production of N-acetylglucosamine typically involves the use of chitin as a substrate. Chitin is abundant in the exoskeletons of crustaceans and insects. The process includes the extraction of chitin, followed by its hydrolysis using either chemical or enzymatic methods to produce N-acetylglucosamine . Recent advancements have also explored the use of renewable biomass and genetically engineered microorganisms for more sustainable production .
化学反应分析
Types of Reactions: N-Acetylglucosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is O-GlcNAcylation, where N-acetylglucosamine is added to serine or threonine residues of proteins . This modification is reversible and plays a significant role in regulating protein function .
Common Reagents and Conditions: Common reagents used in the reactions involving N-acetylglucosamine include oxidizing agents like periodate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Enzymes such as O-GlcNAc transferase and O-GlcNAcase are crucial for O-GlcNAcylation and de-O-GlcNAcylation reactions .
Major Products Formed: The major products formed from these reactions include various glycosylated proteins and oligosaccharides. For instance, O-GlcNAcylation results in the formation of O-GlcNAc-modified proteins, which are involved in numerous cellular processes .
科学研究应用
N-Acetylglucosamine has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex carbohydrates and glycoproteins . In biology, it is essential for studying glycosylation processes and protein modifications . In medicine, N-acetylglucosamine is explored for its potential in treating autoimmune diseases and as a dietary supplement for joint health . Industrially, it is used in the production of biopolymers and as a precursor for various biochemical compounds .
作用机制
N-Acetylglucosamine exerts its effects primarily through glycosylation, a process where it is added to proteins and lipids. This modification can alter the function, stability, and localization of proteins . The enzymes O-GlcNAc transferase and O-GlcNAcase regulate the addition and removal of N-acetylglucosamine, respectively . This dynamic modification is involved in various cellular processes, including signal transduction, transcription, and stress responses .
相似化合物的比较
N-Acetylglucosamine is similar to other monosaccharides like glucose, N-acetylgalactosamine, and mannose. it is unique in its ability to form chitin and its role in O-GlcNAcylation . While glucose is primarily involved in energy metabolism, N-acetylglucosamine is more involved in structural and regulatory functions . N-acetylgalactosamine and mannose also participate in glycosylation but have different structural roles and biological functions .
List of Similar Compounds:- Glucose
- N-Acetylgalactosamine
- Mannose
N-Acetylglucosamine stands out due to its involvement in forming chitin and its regulatory role in protein function through O-GlcNAcylation .
属性
分子式 |
C20H35N3O13 |
|---|---|
分子量 |
525.5 g/mol |
IUPAC 名称 |
(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid |
InChI |
InChI=1S/C20H35N3O13/c1-6(11(21)18(31)32)33-20-13(23-8(3)27)17(15(29)10(5-25)35-20)36-19-12(22-7(2)26)16(30)14(28)9(4-24)34-19/h6,9-17,19-20,24-25,28-30H,4-5,21H2,1-3H3,(H,22,26)(H,23,27)(H,31,32)/t6-,9-,10-,11+,12-,13-,14-,15+,16-,17-,19+,20+/m1/s1 |
InChI 键 |
BMSPZGKRTLZXAV-NOKREWQBSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)NC(=O)C |
规范 SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



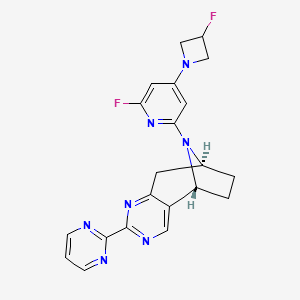

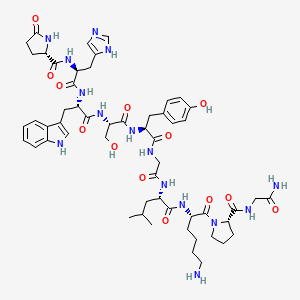
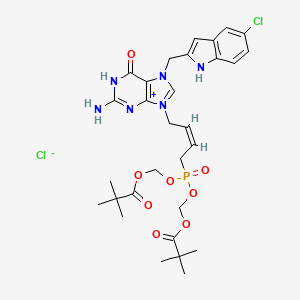

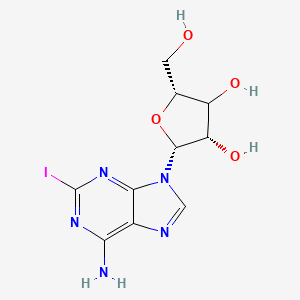
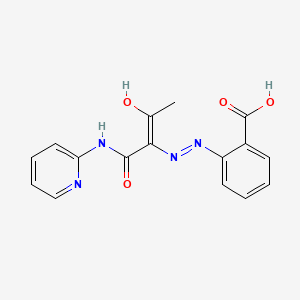
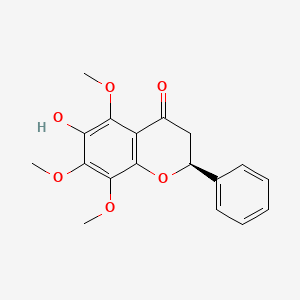
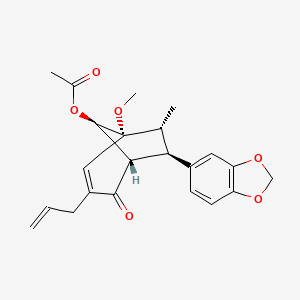
![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)
